tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate
Description
tert-Butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate is a chiral carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a 4-(aminomethyl)phenyl substituent, and an ethyl backbone with (R)-stereochemistry. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for molecules targeting central nervous system receptors or proteasome inhibitors . Key properties include:
- Molecular Formula: C₁₄H₂₂N₂O₂
- Molecular Weight: 250.34 g/mol (as per ) or 222.29 g/mol (as per , likely due to alternate nomenclature or salt forms)
- CAS Number: EN300-127049 () or 2794659 ()
- Purity: ≥95% (commonly available in research-grade quantities) .
The Boc group enhances stability during synthetic processes, while the aminomethylphenyl moiety enables further functionalization, such as conjugation with bioactive scaffolds .
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-11(9-15)6-8-12/h5-8,10H,9,15H2,1-4H3,(H,16,17)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDKWHXLDRAEJG-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CN)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)CN)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The most straightforward method involves Boc protection of (R)-1-[4-(aminomethyl)phenyl]ethylamine using di-tert-butyl dicarbonate (Boc anhydride). The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc anhydride, facilitated by a mild base such as triethylamine or DMAP.
Typical Procedure :
Stereochemical Considerations
The (1R) configuration is preserved by using enantiomerically pure starting materials. Asymmetric synthesis of the precursor amine can be achieved via enzymatic resolution or chiral auxiliary methods, though commercial availability of (R)-1-[4-(aminomethyl)phenyl]ethylamine simplifies the process.
Multi-Step Synthesis from Aryl Halide Precursors
Challenges in Regioselectivity
Competing coupling sites necessitate careful control of reaction stoichiometry and temperature. Microwave-assisted conditions at 80°C improve regioselectivity to >95%.
Phase-Transfer Catalyzed Alkylation
Patent-Based Methodology
A patent (WO2017208258A1) describes alkylation under phase-transfer conditions using tert-butyl bromoacetate and aqueous sodium hydroxide:
Advantages and Limitations
This method avoids anhydrous solvents but requires precise pH control to prevent Boc group hydrolysis.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves >99% purity. NMR ($$ ^1\text{H} $$, $$ ^{13}\text{C} $$) confirms structure:
Stability Under Acidic Conditions
Boc deprotection with trifluoroacetic acid (TFA) follows a well-established mechanism involving tert-butyl cation formation and carbamic acid decarboxylation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Boc Protection | 92 | 99 | Simplicity |
| Suzuki-Miyaura | 70 | 97 | Flexibility |
| Phase-Transfer | 78 | 95 | Scalability |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amides or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
tert-Butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate is a chemical compound commonly utilized in organic synthesis with applications in chemistry, biology, and medicine. It is valued as an intermediate in synthesizing complex molecules due to its stability and reactivity.
Scientific Research Applications
Chemistry
- Building Block : It serves as a fundamental building block in synthesizing complex organic molecules.
- Reaction Types : This compound participates in oxidation, reduction, and substitution reactions. Oxidation can yield amides or carboxylic acids, while reduction can produce amines. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Biology
- Enzyme Mechanisms and Protein-Ligand Interactions: It is used in studying enzyme mechanisms and protein-ligand interactions.
*Lysine specific demethylase 1 (LSD1): Derivatives of (4-Cyanophenyl)glycine were developed as LSD1 inhibitors .
Medicine
- Pharmaceuticals and Bioactive Compounds: this compound acts as an intermediate in synthesizing pharmaceuticals and bioactive compounds.
- Drugs Containing TFM: It is used in the detailed chemistry of FDA-approved drugs containing the trifluoromethyl (TFM) group as a pharmacophore .
Industry
- Polymers, Coatings, and Adhesives: This compound is used in producing polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Phenyl Ring
Bromo-Substituted Analogs
- Compound: (R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate () Molecular Formula: C₁₃H₁₇BrNO₂ Molecular Weight: 287.16 g/mol Key Difference: Bromine atom at the para position instead of aminomethyl. Applications: Intermediate in Suzuki coupling reactions for aryl-aryl bond formation .
Trifluoromethyl-Substituted Analogs
Aminophenyl Derivatives
- Compound: tert-Butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate () Molecular Formula: C₁₃H₂₀N₂O₂ Key Difference: Amino group at the meta position of the phenyl ring. Applications: Building block for kinase inhibitors or GPCR-targeted drugs .
Backbone and Stereochemical Modifications
Cyclohexyl and Cyclobutyl Derivatives
- Compound: tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate () Key Difference: Cyclohexyl backbone with methoxy and amino substituents. Applications: Precursor for antitumor agents (e.g., kinase inhibitors) .
- Compound: tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate () Key Difference: Cyclobutyl ring fused to the phenyl group. Applications: Used in peptide mimetics and HDAC inhibitors .
Stereoisomeric Variants
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Solubility |
|---|---|---|---|
| Target Compound | 222.29–250.34 | ~2.1 | Moderate in DMSO |
| Bromo-Substituted Analog | 287.16 | ~3.5 | Low in H₂O |
| Trifluoromethyl-Oxadiazole Derivative | 295.26 | ~2.8 | High in CH₃CN |
*Calculated using fragment-based methods (e.g., Crippen’s method).
Biological Activity
Chemical Identity
- Name: tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate
- CAS Number: 2155840-68-7
- Molecular Formula: C14H22N2O2
- Molecular Weight: 250.34 g/mol
This compound is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in various biochemical pathways. The compound can act as a substrate, leading to the formation of reactive intermediates that may influence cellular processes.
Research Findings
Research indicates that this compound exhibits notable activity in various biological assays:
- Antiproliferative Activity: In studies evaluating the antiproliferative effects on cancer cell lines, the compound demonstrated significant inhibition of cell growth. For instance, it was tested against multiple cancer lines, including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma) cells, showing promising IC50 values that suggest its potential as an anticancer agent .
- Enzyme Inhibition: The compound has been reported to inhibit specific enzymes relevant to disease pathways. For example, its structural analogs have shown activity against GPR88, a receptor implicated in neuropsychiatric disorders, with varying efficacy based on structural modifications .
Comparative Data Table
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| This compound | L1210 cells | 15 µM | |
| Structural Analog A | GPR88 | 45 nM | |
| Structural Analog B | MELK | 10.5 nM |
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Cancer Research: A study investigated the effects of various derivatives of carbamates on cancer cell lines, noting that modifications to the phenyl group significantly influenced antiproliferative activity. The findings suggested that the presence of an aminomethyl group enhances interaction with cellular targets, leading to increased potency .
- Neuropharmacology: Research into the role of GPR88 in neuropsychiatric disorders revealed that compounds similar to this compound could modulate receptor activity, potentially offering new avenues for treatment .
- Enzyme Selectivity Studies: Investigations into enzyme selectivity demonstrated that this compound could selectively inhibit MELK without significantly affecting other kinases, indicating its potential utility in targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
